molecular formula C23H20F3N5O3S2 B1427101 Hydroxy dabrafenib CAS No. 1195767-77-1

Hydroxy dabrafenib

Cat. No. B1427101
M. Wt: 535.6 g/mol
InChI Key: XUORVRVRUPDXCP-UHFFFAOYSA-N
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Description

Hydroxy Dabrafenib is a major metabolite of Dabrafenib . Dabrafenib is a potent and selective inhibitor of BRAF-mutant kinase . It is used alone or in combination with trametinib to treat certain types of melanoma, non-small cell lung cancer, and thyroid cancer .


Synthesis Analysis

Dabrafenib is primarily metabolized by cytochrome P450 (CYP) 3A4 and CYP2C8 to form Hydroxy Dabrafenib . Hydroxy Dabrafenib is further oxidized via CYP3A4 to form carboxy-dabrafenib and subsequently excreted in bile and urine .


Chemical Reactions Analysis

The main elimination route of Dabrafenib is the oxidative metabolism via CYP3A4/2C8 and biliary excretion . Among the three major metabolites identified, Hydroxy Dabrafenib appears to contribute to the pharmacological activity .


Physical And Chemical Properties Analysis

The absolute oral bioavailability (F) of Dabrafenib is 95% . Dabrafenib shows a time-dependent increase in apparent clearance (CL/F) following multiple doses, which is likely due to induction of its own metabolism through CYP3A4 . Steady state is reached only after 14 days of daily dose administration .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Population Pharmacokinetics : Dabrafenib, including its metabolite hydroxy-dabrafenib, has been studied for its pharmacokinetics in patients with BRAF V600E mutation-positive melanoma. These studies reveal that dabrafenib's pharmacokinetics are adequately described by non-inducible and inducible apparent clearance, with changes over time and relevant covariates characterized (Ouellet et al., 2014).

  • Metabolism and Excretion : Hydroxy-dabrafenib, as a primary metabolite of dabrafenib, undergoes further oxidation and plays a significant role in the elimination of dabrafenib via oxidative metabolism and biliary excretion (Bershas et al., 2013).

  • Drug-Drug Interaction Potential : The interaction potential of dabrafenib and its major metabolites, including hydroxy-dabrafenib, has been investigated, revealing the risk of transporter-mediated drug-drug interactions (Ellens et al., 2017).

Clinical Efficacy and Monitoring

  • Efficacy in Melanoma Treatment : Hydroxy-dabrafenib, as part of the combined treatment with dabrafenib and trametinib, has shown effectiveness in treating patients with BRAF-mutated metastatic melanoma, highlighting the importance of monitoring its plasma concentration for toxicity and efficacy (Balakirouchenane et al., 2020).

  • Monitoring in Serum and Capillary Blood : Studies have explored the feasibility of monitoring dabrafenib and hydroxy-dabrafenib in serum and self-sampled capillary blood, demonstrating the potential for at-home sampling and aiding in dose modification decisions (Isberner et al., 2022).

Role in Personalized Medicine

  • Tumor Genetic Analysis : Research has been conducted on the genetic markers associated with response and progression-free survival in patients treated with dabrafenib, including the role of hydroxy-dabrafenib. This emphasizes the significance of considering these markers in the design and interpretation of future trials (Nathanson et al., 2013).

  • BRAF Mutant Cancers : The combination of dabrafenib, trametinib, and hydroxychloroquine in treating BRAF V600-mutant melanoma patients has been evaluated, showing potential in targeting autophagy in these cancers (Amaravadi, 2022).

Safety And Hazards

Dabrafenib is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life and toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-(1-hydroxy-2-methylpropan-2-yl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O3S2/c1-23(2,11-32)21-30-18(19(35-21)16-9-10-28-22(27)29-16)12-5-3-8-15(17(12)26)31-36(33,34)20-13(24)6-4-7-14(20)25/h3-10,31-32H,11H2,1-2H3,(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUORVRVRUPDXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy dabrafenib

CAS RN

1195767-77-1
Record name Hydroxy dabrafenib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195767771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXY DABRAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N549WYF8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(2-hydroxy-1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (450 mg, 0.811 mmol) and saturated aqueous ammonium hydroxide (6.0 mL) were heated in a microwave reactor to 90° C. for 90 minutes. The reaction mixture was diluted with water, solution layered with ethyl acetate and pH of the mixture adjusted to 7 giving a gummy residue. The liquors were decanted and set aside; the gum was dissolved in mixture of warm ethyl acetate, dichloromethane and methanol and the solution added to the earlier liquors. The pH of this mixture was re-adjusted to 7.0. Organic phase was separated, dried (MgSO4), filtered and evaporated to give an orange colored foam which was dissolved in ethyl acetate (5 mL). Drop-wise addition of this solution to rapidly stirring hexanes (100 mL) gave a creamy white suspension which was filtered, filter pad washed with fresh hexanes, then air-dried to afford the title compound as a light yellow solid (370 mg, 81% yield). 1H NMR (400 MHz, DMSO-d6) d ppm 10.88 (s, 1H) 7.97 (d, J=5.05 Hz, 1H) 7.64-7.77 (m, 1H) 7.40-7.48 (m, 1H) 7.33-7.39 (m, 1H) 7.18-7.32 (m, 4H) 6.75 (s, 2H) 5.84 (d, J=5.05 Hz, 1H) 5.09 (t, J=5.43 Hz, 1H) 3.51 (d, J=5.31 Hz, 2H) 1.33 (s, 6H). MS (ESI): 536.0 [M+H]+.
Name
N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(2-hydroxy-1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy dabrafenib
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Hydroxy dabrafenib
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Reactant of Route 6
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Citations

For This Compound
93
Citations
D Balakirouchenane, N Khoudour, S Guégan… - … of Pharmaceutical and …, 2021 - Elsevier
A new liquid chromatography-tandem mass spectrometry (LC–MS/MS) method for the simultaneous quantification of dabrafenib (DAB), its main metabolite hydroxy-dabrafenib (OHD) …
Number of citations: 9 www.sciencedirect.com
A Puszkiel, G Noé, A Bellesoeur, N Kramkimel… - Clinical …, 2019 - Springer
… metabolites identified, hydroxy-dabrafenib appears to contribute … and hydroxy-dabrafenib should be investigated more deeply. … Among the three major metabolites, hydroxy-dabrafenib is …
Number of citations: 76 link.springer.com
D Ouellet, E Gibiansky, C Leonowens… - The Journal of …, 2014 - Wiley Online Library
… , hydroxy-dabrafenib … hydroxy-dabrafenib trough concentrations. Thus, covariates that significantly affect dabrafenib exposure are likely to have a significant effect on hydroxy-dabrafenib …
Number of citations: 70 accp1.onlinelibrary.wiley.com
DA Bershas, D Ouellet, DB Mamaril-Fishman… - Drug Metabolism and …, 2013 - ASPET
… t-butyl group to form hydroxy-dabrafenib. Hydroxy-dabrafenib undergoes further oxidation to … desmethyl-dabrafenib were longer than for parent and hydroxy-dabrafenib (18–20 vs. 5–6 …
Number of citations: 48 dmd.aspetjournals.org
H Ellens, M Johnson, SK Lawrence, C Watson… - Drug Metabolism and …, 2017 - ASPET
… The main metabolites found in excreta and in circulation were hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib. Averages of 4.52, 9.48, and 14.4% of the …
Number of citations: 15 dmd.aspetjournals.org
N Isberner, A Gesierich, D Balakirouchenane… - Cancers, 2022 - mdpi.com
… , hydroxy-dabrafenib, and trametinib as well as with the composite predicted dabrafenib/hydroxy-dabrafenib trough concentration and with composite dabrafenib/hydroxy-dabrafenib …
Number of citations: 1 www.mdpi.com
HY Kim, JK Duong, M Gonzalez, GV Long… - Cancer Chemotherapy …, 2019 - Springer
… N-desmethyl-dabrafenib was the most prevalent metabolite, followed by carboxy- and hydroxy-dabrafenib. No definitive association between pyrexia and AUC or C min of the drugs, or …
Number of citations: 25 link.springer.com
AB Suttle, KF Grossmann, D Ouellet… - The Journal of …, 2015 - Wiley Online Library
… It undergoes oxidation, primarily at the t-butyl group initially, to form the monooxygenated product hydroxy-dabrafenib via CYP2C8 and CYP3A.4, 5 Hydroxy-dabrafenib is subsequently …
Number of citations: 46 accp1.onlinelibrary.wiley.com
GS Falchook, GV Long, R Kurzrock, KB Kim… - Clinical Cancer …, 2014 - AACR
… Plasma dabrafenib, hydroxy-dabrafenib, and desmethyl-dabrafenib concentrations were … Only dabrafenib and hydroxy-dabrafenib were measured originally but the method was later …
Number of citations: 66 aacrjournals.org
SK Lawrence, D Nguyen, C Bowen… - Drug Metabolism and …, 2014 - ASPET
… Carboxy-dabrafenib, a carboxylic acid that forms via two successive oxidation steps from hydroxy-dabrafenib, was not metabolized by the P450 enzymes tested in this study. Desmethyl-…
Number of citations: 51 dmd.aspetjournals.org

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